2-(4-Ethoxyphenyl)imidazole

Description

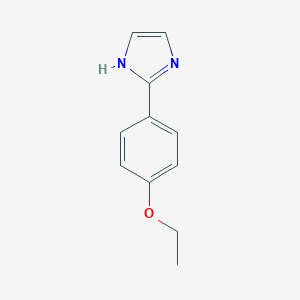

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-5-3-9(4-6-10)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVCDQJMUKCZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-(4-Ethoxyphenyl)imidazole: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)imidazole, a substituted imidazole derivative of interest in medicinal chemistry and materials science. Imidazole-based compounds are known for a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. This document details the chemical structure, synthesis, and analytical characterization of this compound and its related derivatives.

Chemical Structure and Properties

This compound is a heterocyclic aromatic organic compound. The core structure consists of a five-membered imidazole ring substituted at the 2-position with a 4-ethoxyphenyl group. For the purpose of this guide, we will focus on the more extensively studied derivative, 2-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole, which includes phenyl substitutions at the 4 and 5 positions of the imidazole ring.

The chemical structure of 2-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole is presented below.

Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)imidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aryl-imidazoles are a cornerstone scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Their prevalence is due to their ability to participate in hydrogen bonding and other non-covalent interactions, as well as their metabolic stability. The target molecule, 2-(4-Ethoxyphenyl)imidazole, incorporates a key phenoxy ether moiety, a common feature in many drug candidates. This guide provides a detailed, albeit predictive, overview of its spectroscopic characteristics and a plausible synthetic route, designed to support research and development efforts.

Proposed Synthesis

A robust and common method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski (or Debus) reaction, which involves the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. A modern, efficient variation of this synthesis for 2-aryl-imidazoles utilizes sonication to expedite the reaction.[1]

This protocol is adapted from a general method for the synthesis of 2-aryl-4-phenyl-1H-imidazoles and can be modified for the synthesis of this compound by substituting the appropriate aldehyde and dicarbonyl compound (e.g., glyoxal for an unsubstituted imidazole at C4 and C5).[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-ethoxybenzaldehyde (1.0 mmol) and ammonium acetate (3.0 mmol) in methanol (2 mL).

-

Sonication: Place the vessel in an ultrasonic bath.

-

Reagent Addition: Commence sonication and add a solution of a 1,2-dicarbonyl compound (e.g., glyoxal, 1.0 mmol) in methanol (1 mL) dropwise over a period of 15 minutes.

-

Reaction: Continue ultrasonic irradiation at room temperature for the time required to achieve completion (typically monitored by Thin Layer Chromatography, TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The following diagram illustrates the three-component condensation reaction for the synthesis of this compound.

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, including 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole and 1-(4-methoxyphenyl)-1H-imidazole.[2][3]

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~12.5 | Singlet (broad) | 1H | Imidazole N-H |

| ~7.90 | Doublet | 2H | Aromatic C-H (ortho to imidazole) |

| ~7.10 | Singlet | 2H | Imidazole C4-H, C5-H |

| ~7.05 | Doublet | 2H | Aromatic C-H (ortho to ethoxy) |

| ~4.10 | Quartet | 2H | -O-CH₂-CH₃ |

| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ |

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160.0 | Aromatic C-O |

| ~146.0 | Imidazole C-2 |

| ~136.0 | Imidazole C-4, C-5 |

| ~128.5 | Aromatic C-H (ortho to imidazole) |

| ~123.0 | Aromatic C (ipso, attached to imidazole) |

| ~114.5 | Aromatic C-H (ortho to ethoxy) |

| ~63.5 | -O-CH₂-CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Exact Mass | 188.0950 |

| Predicted [M+H]⁺ | 189.1022 |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Broad | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1610 | Strong | C=N stretch (imidazole ring) |

| ~1500, ~1480 | Strong | C=C stretch (aromatic and imidazole rings) |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1040 | Medium | Symmetric C-O-C stretch (aryl ether) |

Experimental Workflow

The following diagram outlines the general workflow from synthesis to spectroscopic characterization.

Caption: Workflow for synthesis and characterization.

References

"CAS number and IUPAC name of 2-(4-Ethoxyphenyl)imidazole"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-ethoxyphenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document outlines a proposed synthetic route, detailed experimental protocols for its synthesis and characterization, and discusses its potential biological significance based on the well-established activities of the 2-arylimidazole class of compounds. All quantitative data, both experimental and predicted, are summarized in structured tables. Methodologies and logical workflows are visualized using diagrams to facilitate understanding.

Introduction

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The 2-arylimidazole motif, in particular, is associated with a wide range of pharmacological activities, including but not limited to anti-inflammatory, anticancer, antimicrobial, and antiviral properties. These activities often stem from the ability of the imidazole ring to participate in hydrogen bonding and coordinate with metallic centers in enzymes, while the aryl substituent at the 2-position allows for fine-tuning of steric and electronic properties to modulate biological activity. 2-(4-Ethoxyphenyl)-1H-imidazole represents a specific analogue within this class, and this guide serves to provide a foundational understanding of its synthesis and potential utility.

Chemical Identity

While a specific CAS number for 2-(4-ethoxyphenyl)-1H-imidazole is not readily found in major chemical databases, its identity can be defined by its IUPAC name and structural formula.

| Identifier | Value |

| IUPAC Name | 2-(4-ethoxyphenyl)-1H-imidazole |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Canonical SMILES | CCOc1ccc(cc1)c2[nH]cnc2 |

| InChI Key | (Predicted) |

Proposed Synthesis: Radziszewski Reaction

A plausible and efficient method for the synthesis of 2-(4-ethoxyphenyl)-1H-imidazole is the Radziszewski reaction. This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-ethoxybenzaldehyde), and a source of ammonia.

Experimental Protocol

Materials:

-

4-Ethoxybenzaldehyde (1.0 eq)

-

Glyoxal (40% solution in water, 1.0 eq)

-

Ammonium acetate (2.5 eq)

-

Glacial acetic acid (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxybenzaldehyde and glacial acetic acid.

-

Add ammonium acetate to the mixture and stir until it dissolves.

-

Slowly add the 40% aqueous solution of glyoxal to the reaction mixture.

-

Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-ethoxyphenyl)-1H-imidazole.

Structural Characterization

The identity and purity of the synthesized 2-(4-ethoxyphenyl)-1H-imidazole would be confirmed using standard analytical techniques.

Predicted Spectral Data

The following table summarizes the expected spectral data based on the analysis of structurally similar 2-arylimidazoles.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 1.4 (t, 3H, -CH₃), 4.1 (q, 2H, -OCH₂-), 6.9-7.0 (d, 2H, Ar-H), 7.1 (s, 2H, imidazole C4-H, C5-H), 7.8-7.9 (d, 2H, Ar-H), 12.5 (br s, 1H, N-H) |

| ¹³C NMR | δ (ppm): 15.0 (-CH₃), 64.0 (-OCH₂-), 115.0 (Ar-C), 122.0 (imidazole C4/C5), 128.0 (Ar-C), 130.0 (Ar-C), 146.0 (imidazole C2), 160.0 (Ar-C-O) |

| FT-IR | ν (cm⁻¹): 3100-3000 (N-H stretch), 2980-2850 (C-H stretch), 1610 (C=N stretch), 1520 (C=C stretch), 1250 (C-O stretch) |

| Mass Spec (ESI+) | m/z: 189.1022 [M+H]⁺ |

Potential Biological Activity and Signaling Pathways

Derivatives of 2-arylimidazole are known to interact with various biological targets. A significant area of research for this class of compounds is in the inhibition of inflammatory pathways.

Inhibition of p38 MAPK Signaling Pathway

Many 2-arylimidazole derivatives are potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation. Inhibition of p38 MAPK can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Conclusion

While 2-(4-ethoxyphenyl)-1H-imidazole is not a widely documented compound, its synthesis is feasible through established methods like the Radziszewski reaction. Based on the known pharmacology of the 2-arylimidazole scaffold, it holds potential as a modulator of inflammatory signaling pathways, such as the p38 MAPK cascade. The experimental protocols and characterization data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and evaluate this compound for its potential therapeutic applications. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.

A Technical Guide to the Physical and Chemical Properties of 2-Phenylimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-phenylimidazole derivatives, with a particular focus on a series of 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles that have demonstrated significant anticancer activity. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a vital resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of 2-phenylimidazole and its derivatives are crucial for understanding their behavior in biological systems and for guiding drug design and development. Key properties include melting point, boiling point, acid dissociation constant (pKa), and solubility.

Properties of 2-Phenylimidazole

The parent compound, 2-phenylimidazole, serves as a foundational scaffold for a wide array of derivatives. Its core properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1] |

| Melting Point | 142-148 °C | [1] |

| Boiling Point | 340 °C | [1] |

| pKa (Predicted) | 13.00 ± 0.10 | [1] |

| LogP | 1.29 (at 25°C and pH 7.5) | [1] |

| Solubility | Soluble in methanol | [1][3] |

Spectroscopic Data of 2-Phenylimidazole

Spectroscopic analysis is essential for the structural elucidation and characterization of 2-phenylimidazole derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

| Spectrum | Key Features |

| ¹H NMR | Signals corresponding to the protons of the phenyl and imidazole rings. |

| ¹³C NMR | Resonances for the carbon atoms of both the phenyl and imidazole moieties. |

| IR | Characteristic peaks for N-H and C-H stretching, and aromatic C=C bending. |

| Mass Spectrum | A molecular ion peak corresponding to the mass of the compound. |

Synthesis and Characterization of 3-Substituted 2-Phenylimidazo[2,1-b]benzothiazole Derivatives

A notable class of 2-phenylimidazole derivatives are the 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles, which have been synthesized and evaluated for their anticancer properties.[4]

General Synthesis Workflow

The synthesis of these derivatives can be achieved through a C-arylation reaction of 2-arylimidazo[2,1-b]benzothiazoles. A general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles.

Experimental Protocols

Synthesis of 3-Substituted 2-Phenylimidazo[2,1-b]benzothiazoles [4]

-

Reaction Setup: In a reaction vessel, combine 2-arylimidazo[2,1-b]benzothiazole, an appropriate aryl halide, a palladium catalyst (e.g., palladium acetate), a base (e.g., potassium carbonate), and a suitable solvent (e.g., dimethylformamide).

-

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated period (e.g., 12-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: Record the IR spectrum of the compound using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry (MS): Obtain the mass spectrum using an electrospray ionization (ESI) source coupled to a mass analyzer. This will confirm the molecular weight of the synthesized compound.

Biological Activity and Signaling Pathways

Certain 2-phenylimidazole derivatives, particularly the 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles, exhibit potent anticancer activity.[4] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Anticancer Activity

The anticancer efficacy of these compounds is typically evaluated against a panel of human cancer cell lines. The concentration that causes 50% growth inhibition (GI₅₀) is a standard metric for their potency.

| Compound | Mean GI₅₀ (μM) across 60 cell lines | Select Cancer Cell Line GI₅₀ (μM) |

| 3a | Not reported | 0.19 - 83.1 |

| 3e | Not reported | 0.19 - 83.1 |

| 3h | 0.88 | 0.19 - 83.1 |

Data sourced from a study by Kamal et al. (2012)[4]

Experimental Protocol for Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-phenylimidazole derivatives and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ values from the dose-response curves.

Targeted Signaling Pathway: c-MET and Downstream Effectors

Some 2-phenylimidazo[2,1-b]benzothiazole derivatives have been shown to target the c-MET receptor tyrosine kinase signaling pathway, which is often overactive in various cancers. Inhibition of c-MET can disrupt downstream signaling cascades, such as the PI3K/Akt and Ras/ERK pathways, leading to reduced cell proliferation, survival, and migration.

References

- 1. 2-Phenylimidazole | 670-96-2 [chemicalbook.com]

- 2. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 2-(4-Ethoxyphenyl)imidazole: A Technical Overview for Drug Discovery Professionals

An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry

The imidazole nucleus is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a vast spectrum of biological activities. Among these, 2-aryl-substituted imidazoles have garnered significant attention for their potential in treating a range of diseases, from cancers to microbial infections. This technical guide focuses on the biological activity of a specific derivative, 2-(4-Ethoxyphenyl)imidazole, providing researchers, scientists, and drug development professionals with a comprehensive overview of its known and potential therapeutic applications, supported by data from closely related analogues.

Potential Anticancer Activity

While direct cytotoxic or anticancer data for this compound is not extensively documented in publicly available literature, the broader class of 2-aryl-imidazoles, particularly those with alkoxy substitutions on the phenyl ring, has shown significant promise as anticancer agents. Research into compounds with similar structural motifs suggests that this compound could exhibit activity through various mechanisms, including the inhibition of crucial cellular enzymes and disruption of microtubule dynamics.

A closely related compound, 2-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-6-carbonitrile , has been synthesized as a precursor for novel 1H-benzo[d]imidazole derivatives designed as potential anticancer agents targeting human topoisomerase I[1]. Topoisomerase I is a critical enzyme involved in DNA replication and transcription, and its inhibition can lead to catastrophic DNA damage and subsequent apoptosis in cancer cells.

Furthermore, studies on other 2-aryl-4-benzoyl-imidazoles have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization through interaction with the colchicine binding site. This mechanism disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Related 2-Aryl-Imidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Mechanism of Action | Reference |

| 2-Aryl-4-benzoyl-imidazoles (ABI) | Various | IC50 | 15.7 nM (most active compound) | Tubulin polymerization inhibition | [2] |

| 1H-Benzo[d]imidazole derivatives | Various | - | - | Topoisomerase I inhibition | [1] |

| Imidazole-based derivatives | MDA-MB-231, T47D, MCF-7, A549, HT-29 | IC50 | 1.98 to 4.07 μM (for compound 3c) | EGFR inhibition | [3] |

Potential Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. Numerous imidazole derivatives have been synthesized and evaluated for their efficacy against a wide range of bacterial and fungal pathogens. The proposed mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

While specific antimicrobial data for this compound is limited, studies on various 2-substituted imidazole derivatives have reported significant antibacterial and antifungal activities. For instance, a series of novel imidazole derivatives were synthesized and showed potent activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Imidazole Derivatives

| Compound/Derivative Class | Microbial Strain | Activity Metric | Value | Reference |

| Novel Imidazole Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis | MIC | Potent activity compared to standard drugs | [3] |

| 2,4,5-triphenyl-1H-imidazole derivatives | Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aureginosa, Candida albicans, Beauveria bassiana | Zone of Inhibition | Significant antimicrobial activity | [1] |

| 2-(-2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole derivatives | S. aureus, S. epidermidis, E. coli, Klebsiella spp., C. albicans | - | Antimicrobial activity observed | [4] |

Potential Enzyme Inhibition

The imidazole ring is a key structural feature in many enzyme inhibitors due to its ability to coordinate with metal ions in active sites and participate in hydrogen bonding interactions. Derivatives of 2-phenyl-imidazole have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

For example, 4-phenyl-imidazole derivatives have been studied as inhibitors of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in immune suppression and a promising target for cancer immunotherapy. These inhibitors are thought to bind to the heme iron at the active site of the enzyme.

Furthermore, various imidazole-containing compounds have been shown to inhibit cytochrome P450 enzymes , which are involved in the metabolism of a wide range of drugs and xenobiotics. This can have significant implications for drug-drug interactions.

Experimental Protocols

To facilitate further research into the biological activities of this compound and its analogues, this section provides detailed methodologies for key experiments cited in the literature for related compounds.

Synthesis of 2-Aryl-Imidazoles (General Procedure)

A common method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction and its modifications.

Protocol:

-

A mixture of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., 4-ethoxybenzaldehyde), and a source of ammonia (e.g., ammonium acetate) is prepared in a suitable solvent, such as glacial acetic acid.

-

The reaction mixture is heated under reflux for a specified period (typically several hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plate is incubated under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

Caption: Potential anticancer mechanisms of 2-aryl-imidazole derivatives.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of Ethoxyphenyl Imidazoles

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives, particularly ethoxyphenyl imidazoles, have garnered significant attention for their diverse and potent therapeutic activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of this promising class of compounds, with a focus on their anticancer, enzyme inhibitory, and antimicrobial properties.

Synthesis of Ethoxyphenyl Imidazole Derivatives

The synthesis of ethoxyphenyl imidazoles and related derivatives often involves multi-step reactions. A common approach is the reaction of an appropriate aldehyde with benzil and ammonium acetate in glacial acetic acid to yield the 2,4,5-trisubstituted imidazole core.[1] Further modifications can be introduced by reacting the core structure with various reagents to produce a library of derivatives.

For instance, 1-(2-Ethoxy-2-(4-methoxyphenyl)ethyl)-1H-imidazole was synthesized as a yellowish oil with a 59% yield.[2] Another example is the synthesis of N-alkyl/aralkylated-N-(4-ethoxyphenyl)-2,3-dihydrobenzo-[2][3]-dioxine-6-sulfonamides, which involves a two-step process. The initial step is the reaction of 4-ethoxyaniline with N-2,3-dihydrobenzo[2][3]-dioxin-6-sulfonyl chloride.[4] The resulting compound is then reacted with various alkyl/aralkyl halides to obtain the final products.[4]

A general synthetic pathway for certain imidazole derivatives is visualized below:

Caption: General synthetic scheme for 2,4,5-trisubstituted imidazole derivatives.

Therapeutic Applications and Biological Activities

Ethoxyphenyl imidazole derivatives have demonstrated a wide range of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of ethoxyphenyl imidazoles. Certain derivatives have shown significant cytotoxic effects against various cancer cell lines.[2] For example, a study on imidazole-derived alkyl and aryl ethers identified several compounds as potential cancer drug precursors.[2] These compounds exhibited notable activity against cancer cell lines while maintaining at least 50% viability in healthy cell lines at their maximum tested dose.[2] The anticancer activity of some imidazole derivatives is attributed to their ability to interfere with critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5]

The workflow for evaluating the anticancer potential of these compounds generally involves the following steps:

Caption: Experimental workflow for anticancer drug discovery with ethoxyphenyl imidazoles.

Enzyme Inhibition

Ethoxyphenyl imidazoles have also been investigated as potent enzyme inhibitors. For instance, some derivatives have shown inhibitory activity against α-glucosidase and urease, although the potential was described as moderate to weak in one study.[4] Another study reported the design and synthesis of novel imidazole derivatives as potent inhibitors of allene oxide synthase (AOS), a key enzyme in the oxylipin pathway in plants.[6] One derivative, heptyl 8-[1-(2,4-dichlorophenyl)-2-imidazolylethoxy]octanoate, was found to be a highly potent AOS inhibitor with an IC50 of 10±5 nM.[6] This highlights the potential of this chemical class to be tailored for specific enzyme targets.

| Compound Class | Target Enzyme | Activity | Reference |

| N-alkyl/aralkylated-N-(4-ethoxyphenyl)-2,3-dihydrobenzo-[2][3]-dioxine-6-sulfonamides | α-glucosidase, Urease | Moderate to weak inhibition | [4] |

| Imidazole derivatives | Allene Oxide Synthase (AOS) | Potent inhibition (IC50 = 10±5 nM for the most potent compound) | [6] |

| Imidazole-Derived Alkyl and Aryl Ethers | Carbonic Anhydrase I–II | Inhibition properties studied | [2] |

Antimicrobial and Anti-inflammatory Activities

The imidazole scaffold is present in many established antifungal agents.[7] The mechanism of action of these antifungal imidazoles often involves the disorganization of the fungal plasma membrane.[7] This can occur through interference with ergosterol biosynthesis or through physicochemical interactions with membrane components.[7]

Furthermore, various synthesized imidazole derivatives have been evaluated for their antibacterial and antifungal efficacy.[3] Metal complexes of some imidazole derivatives have shown enhanced antimicrobial activity compared to the parent ligand.[3] In addition to antimicrobial properties, some ethoxyphenyl imidazole derivatives have been reported to possess anti-inflammatory and analgesic activities.[1]

The proposed mechanism of antifungal action for imidazole-containing drugs is depicted below:

Caption: Proposed mechanism of antifungal action of imidazole derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of methodologies cited in the literature for the synthesis and evaluation of ethoxyphenyl imidazoles.

General Synthesis of 2,4,5-Trisubstituted Imidazoles

-

Reaction Setup: Equimolar quantities of benzil, ammonium acetate, and the appropriate aldehyde are dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[1]

-

Reaction Condition: The reaction mixture is typically refluxed for a specific duration.

-

Work-up: After cooling, the product is isolated. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol.

Synthesis of 1-(2-Ethoxy-2-(4-methoxyphenyl)ethyl)-1H-imidazole

The specific protocol for this synthesis is not detailed in the provided search results, but the characterization data (Yield: 59%, Yellowish oil, Rf = 0.40 in CHCl3–CH3OH, 10:1) suggests purification by column chromatography.[2]

Antimicrobial Activity Assay (MIC Determination)

The antimicrobial activity of the synthesized compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.[3] While the specific method (e.g., broth microdilution) is not detailed, this is a standard technique in microbiology.

In Vitro Cytotoxicity Assay

The anticancer activity is typically assessed using cytotoxicity assays on cancer cell lines.[2] A common method is the MTT assay, which measures the metabolic activity of cells and thus their viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Conclusion and Future Perspectives

Ethoxyphenyl imidazoles represent a versatile and promising class of compounds with a broad spectrum of therapeutic applications. Their potential as anticancer, enzyme inhibitory, and antimicrobial agents is well-documented. The ease of synthetic modification of the imidazole core allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies, which can lead to the identification of lead compounds with enhanced potency and selectivity.

Future research should focus on elucidating the precise mechanisms of action of these compounds, particularly their interactions with specific molecular targets. Further optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. The development of novel drug delivery systems, such as hydrogels for topical application in melanoma, could also enhance the therapeutic efficacy of these compounds.[8] As research in this area continues, ethoxyphenyl imidazoles are poised to make a significant impact on the development of new medicines for a variety of diseases.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of… [ouci.dntb.gov.ua]

- 6. Design and synthesis of novel imidazole derivatives as potent inhibitors of allene oxide synthase(CYP74) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. antiproliferative-imidazo-pyrazole-based-hydrogel-a-promising-approach-for-the-development-of-new-treatments-for-plx-resistant-melanoma - Ask this paper | Bohrium [bohrium.com]

The Multifaceted Mechanisms of Action of 2-Aryl-Imidazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. These molecules have demonstrated significant therapeutic potential across various disease areas, including inflammation, cancer, and neurological disorders. This technical guide provides an in-depth exploration of the primary mechanisms of action of 2-aryl-imidazole compounds, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

A prominent mechanism of action for many 2-aryl-imidazole derivatives is the inhibition of p38 MAP kinase, a key enzyme in the cellular response to inflammatory cytokines and stress.[1][2] By competitively binding to the ATP-binding pocket of p38α MAP kinase, these compounds can effectively modulate inflammatory responses, making them attractive candidates for the treatment of autoimmune diseases and other inflammatory conditions.[1][2]

Quantitative Data: p38α MAP Kinase Inhibition

| Compound | IC50 (nM) | Reference Compound | IC50 (nM) |

| Compound AA6 | 403.57 ± 6.35 | Adezmapimod (SB203580) | 222.44 ± 5.98[3] |

| Compound 12 | 27.6 | - | -[4] |

| Compound 13 | 28 | - | -[4] |

| Compound 14 | 31 | - | -[4] |

| Compound 7 | 135 ± 21 | - | -[4] |

Experimental Protocol: In Vitro p38α MAP Kinase Assay

This protocol outlines a non-radioactive method for determining the inhibitory activity of 2-aryl-imidazole compounds against p38α MAP kinase.

Materials:

-

Recombinant active p38α MAP kinase

-

ATF-2 (Activating Transcription Factor 2) protein substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP solution

-

Test compounds (2-aryl-imidazoles) dissolved in DMSO

-

Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody

-

Phospho-ATF-2 (Thr71) Antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Immunoprecipitation of p38 MAP Kinase: Cell lysates are incubated with immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody to capture the active kinase.[5]

-

Kinase Reaction:

-

The immunoprecipitated p38 kinase is washed and resuspended in Kinase Assay Buffer.

-

A solution containing the ATF-2 substrate and ATP is prepared in Kinase Assay Buffer.

-

The test compound, at various concentrations, is pre-incubated with the kinase.

-

The kinase reaction is initiated by adding the ATP/substrate mix to the kinase-compound mixture.

-

The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).[6][7]

-

-

Termination and Detection:

-

The reaction is stopped by adding SDS-PAGE loading buffer.

-

The samples are resolved by SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with a Phospho-ATF-2 (Thr71) antibody to detect the phosphorylated substrate.[5]

-

-

Data Analysis: The intensity of the phosphorylated ATF-2 bands is quantified, and IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]

- 5. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 6. promega.com [promega.com]

- 7. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Imidazole Scaffold: A Cornerstone in Drug Discovery and Development

An In-depth Technical Guide on the Discovery and History of Substituted Imidazoles

For researchers, scientists, and drug development professionals, the imidazole ring represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents. This technical guide delves into the rich history of substituted imidazoles, tracing their discovery from early synthetic curiosities to their current status as blockbuster drugs. We will explore the pivotal moments in their development, focusing on key classes of imidazole-containing drugs, their mechanisms of action, and the experimental methodologies that underpinned their discovery.

A Historical Overview: From Synthesis to Therapeutic Breakthroughs

The journey of substituted imidazoles in medicine began with early explorations into heterocyclic chemistry. The first synthesis of the parent imidazole ring is credited to Heinrich Debus in 1858. However, it was the pioneering work on the Debus-Radziszewski imidazole synthesis that provided a versatile method for creating substituted imidazoles, opening the door for further exploration. Another significant early contribution was the Marckwald synthesis , which offered a route to 2-thiohydantoins that could be converted to 2-mercaptoimidazoles, further expanding the chemical space of accessible imidazole derivatives.

The therapeutic potential of these compounds remained largely untapped until the mid-20th century. A significant milestone was the discovery of the antifungal properties of benzimidazole in 1944. This finding spurred further research into azole-containing compounds, leading to the development of the first generation of imidazole-based antifungal drugs.

The latter half of the 20th century witnessed a surge in the discovery of clinically significant substituted imidazoles. Two notable examples that highlight the versatility of this scaffold are the H2 receptor antagonist, cimetidine , and the angiotensin II receptor blocker, losartan . The development of cimetidine marked a paradigm shift in the treatment of peptic ulcers, while losartan revolutionized the management of hypertension.

Key Classes of Substituted Imidazole Drugs: A Deep Dive

This section will explore the discovery, mechanism of action, and key experimental data for prominent classes of substituted imidazole drugs.

Antifungal Agents

The discovery of azole antifungals was a major breakthrough in the treatment of systemic fungal infections. These drugs primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Key Quantitative Data for Azole Antifungals:

| Compound | Class | Target Organism(s) | IC50 (µM) | Key Pharmacokinetic Parameters |

| Ketoconazole | Imidazole | Candida albicans, Aspergillus fumigatus | 0.01 - 1.0 | Oral bioavailability: variable, dependent on gastric pH; Half-life: 8 hours |

| Miconazole | Imidazole | Candida spp., Dermatophytes | 0.1 - 10 | Primarily topical use; poor systemic absorption |

| Clotrimazole | Imidazole | Candida spp., Dermatophytes | 0.03 - 0.5 | Primarily topical use; negligible systemic absorption |

H2 Receptor Antagonists: The Cimetidine Story

The development of cimetidine is a classic example of rational drug design. Researchers at Smith, Kline & French (now GlaxoSmithKline) systematically modified the structure of histamine, the natural ligand for the H2 receptor, to develop an antagonist. This led to the discovery of burimamide, a partial agonist, and subsequently to the highly successful drug, cimetidine (Tagamet). Cimetidine competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion.

Key Quantitative Data for Cimetidine:

| Parameter | Value |

| H2 Receptor Binding Affinity (Ki) | 42 nM |

| Oral Bioavailability | 60-70% |

| Half-life | ~2 hours |

| Peak Plasma Concentration (Cmax) | 1-2 hours |

Angiotensin II Receptor Blockers: The Emergence of Losartan

The discovery of losartan by DuPont scientists was a landmark achievement in cardiovascular medicine. It was the first orally active, non-peptide angiotensin II receptor antagonist. The development was spurred by a patent from Takeda Chemical Industries describing novel imidazole derivatives with angiotensin II antagonistic activity. Losartan selectively blocks the AT1 receptor, preventing angiotensin II from binding and exerting its vasoconstrictive and aldosterone-secreting effects.

Key Quantitative Data for Losartan:

| Parameter | Value |

| AT1 Receptor Binding Affinity (IC50) | 16.4 nM[1] |

| Oral Bioavailability | ~33% |

| Half-life (Losartan) | ~2 hours |

| Half-life (Active Metabolite, EXP3174) | 6-9 hours |

| Peak Plasma Concentration (Cmax) | 1 hour |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by substituted imidazoles is crucial for comprehending their therapeutic effects.

Histamine H2 Receptor Signaling Pathway

Histamine binding to the H2 receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the activation of the H+/K+ ATPase (proton pump) and the secretion of gastric acid. Cimetidine acts as a competitive antagonist at the H2 receptor, blocking this signaling cascade.

Caption: Cimetidine blocks the H2 receptor signaling cascade.

Angiotensin II Receptor Signaling Pathway

Angiotensin II binding to the AT1 receptor, another GPCR, activates multiple downstream signaling pathways. A primary pathway involves the activation of phospholipase C (PLC) by the Gq/11 G-protein. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including vasoconstriction and aldosterone synthesis. Losartan, by blocking the AT1 receptor, inhibits these downstream effects.

Caption: Losartan blocks the AT1 receptor signaling pathway.

Experimental Protocols: A Guide for the Bench Scientist

This section provides detailed methodologies for key experiments cited in the discovery and characterization of substituted imidazoles.

Synthesis of Substituted Imidazoles

This multi-component reaction is a cornerstone of imidazole synthesis.[2][3][4]

References

A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, particularly when substituted at the 2-position, represents a cornerstone in medicinal chemistry and materials science. Compounds bearing this scaffold exhibit a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties. This prevalence has driven the development of a diverse range of synthetic methodologies for their preparation. This in-depth technical guide provides a literature review of the core synthetic strategies for 2-substituted imidazoles, presenting detailed experimental protocols, comparative data, and visual workflows to aid researchers in this critical area of chemical synthesis.

Classical Approaches to 2-Substituted Imidazole Synthesis

The foundational methods for constructing the imidazole ring have been established for over a century and still find application in modern synthesis.

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] This method is particularly effective for the synthesis of 2,4,5-trisubstituted imidazoles. A classic example is the synthesis of 2,4,5-triphenyl-1H-imidazole, commonly known as lophine.[2]

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).

-

Reflux: Heat the reaction mixture to reflux for 5–24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into ice-water.

-

Neutralization and Extraction: Neutralize the aqueous mixture with sodium bicarbonate (NaHCO₃) and extract the product several times with ethyl acetate (EtOAc).

-

Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). The solvent is then removed under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography to yield the desired lophine. The product can be recrystallized from dimethyl sulfoxide (DMSO) to obtain colorless plates.

Logical Workflow for Debus-Radziszewski Synthesis

References

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of 2-Arylimidazoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the laboratory synthesis of 2-arylimidazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The following sections outline common synthetic strategies, present detailed experimental procedures, and summarize key reaction data.

Introduction

2-Arylimidazoles are a core structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. Their versatile synthesis and the ability to readily modify their structure make them attractive targets for drug discovery and development. The most common and straightforward laboratory preparations often involve a one-pot, three-component reaction between an aryl aldehyde, a 1,2-dicarbonyl compound (such as glyoxal), and an ammonia source.

Synthetic Strategies Overview

Several methods have been developed for the synthesis of 2-arylimidazoles. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

-

Three-Component Condensation (Radziszewski Synthesis and modifications): This is the most classical and widely used method. It involves the condensation of an aryl aldehyde, a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), and ammonia or an ammonium salt. This method is highly versatile and can be performed under various conditions.

-

From α-Haloketones: The reaction of α-haloketones with amidines is another effective route to produce 2,4,5-trisubstituted imidazoles.

-

Oxidative Cyclization: Oxidative cyclization of N-aryl amidines can also yield benzimidazoles, a related class of compounds.

This document will focus on the versatile three-component condensation method.

Key Synthetic Pathway: Three-Component Condensation

The general mechanism for the three-component synthesis of 2-arylimidazoles is depicted below. The reaction proceeds through the formation of a diimine intermediate from the 1,2-dicarbonyl compound and ammonia, which then reacts with the aryl aldehyde.

Caption: General reaction mechanism for the three-component synthesis of 2-arylimidazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylimidazole from Benzaldehyde and Glyoxal

This protocol describes a general procedure for the synthesis of 2-phenylimidazole using the three-component condensation method.

Materials:

-

Benzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium acetate or Ammonium hydroxide

-

Ethanol or Methanol

-

Glacial acetic acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine the aryl aldehyde (e.g., benzaldehyde, 10 mmol), the 1,2-dicarbonyl compound (e.g., glyoxal, 40% in water, 10 mmol), and a source of ammonia (e.g., ammonium acetate, 20-30 mmol).

-

Solvent Addition: Add a suitable solvent such as ethanol or methanol (50-100 mL).

-

Reaction Conditions: The reaction mixture is typically heated to reflux (60-80 °C) for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 2-arylimidazole.

Caption: Experimental workflow for the synthesis of 2-arylimidazoles.

Data Presentation

The yields of 2-arylimidazoles can vary depending on the specific substrates and reaction conditions used. The following table summarizes representative yields for the synthesis of various 2-arylimidazoles using the three-component condensation method.

| Aryl Aldehyde | 1,2-Dicarbonyl | Ammonia Source | Solvent | Yield (%) |

| Benzaldehyde | Glyoxal | Ammonium Acetate | Ethanol | 75-85 |

| 4-Chlorobenzaldehyde | Glyoxal | Ammonium Hydroxide | Methanol | 80-90 |

| 4-Methoxybenzaldehyde | Glyoxal | Ammonium Acetate | Ethanol | 70-80 |

| 2-Naphthaldehyde | Glyoxal | Ammonium Hydroxide | Methanol | 65-75 |

| Benzaldehyde | Benzil | Ammonium Acetate | Acetic Acid | 85-95 (for 2,4,5-triphenylimidazole) |

Alternative Protocols and Considerations

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.

-

General Procedure: A mixture of the aryl aldehyde, 1,2-dicarbonyl compound, and ammonia source in a suitable solvent (e.g., DMF) is placed in a sealed microwave vessel. The reaction is irradiated at a specific temperature (e.g., 120-160 °C) for a short duration (e.g., 10-30 minutes). Work-up and purification follow standard procedures. Microwave-assisted synthesis has been successfully applied to the preparation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.[1]

Synthesis from Arylamidines

An alternative route involves the cyclization of arylamidines with α-halocarbonyl compounds.

-

Example: A one-pot synthesis of 2-arylimidazole-4-carboxylic acids can be achieved from arylamidines and methyl-2-chloroacetoacetate.[2]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Aryl aldehydes and other reagents may be irritating or harmful. Consult the Safety Data Sheet (SDS) for each chemical before use.

-

Handle flammable solvents with care and away from ignition sources.

Conclusion

The laboratory preparation of 2-arylimidazoles is readily achievable through several synthetic routes, with the three-component condensation of an aryl aldehyde, a 1,2-dicarbonyl compound, and an ammonia source being one of the most versatile and widely employed methods. The protocols and data presented here provide a solid foundation for researchers to synthesize these valuable compounds for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for 2-(4-Ethoxyphenyl)imidazole in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-(4-Ethoxyphenyl)imidazole in various in vitro assays, based on published research on this compound and structurally related molecules. Detailed protocols for key experiments are provided to guide researchers in their experimental design.

Application Note 1: Antiprotozoal Activity

Introduction: Derivatives of 2-(4-alkoxyphenyl)imidazole have demonstrated promising activity against protozoan parasites such as Leishmania mexicana and Trypanosoma cruzi. This suggests that this compound may serve as a valuable scaffold for the development of novel antiprotozoal agents. In vitro assays are crucial for the initial screening and determination of the efficacy of such compounds.

Key Applications:

-

Screening for leishmanicidal activity against Leishmania mexicana promastigotes.

-

Screening for trypanocidal activity against Trypanosoma cruzi epimastigotes.

-

Determination of the 50% inhibitory concentration (IC50) to quantify antiprotozoal efficacy.

Quantitative Data Summary:

| Compound Analogue | Parasite | Assay | IC50 (µg/mL)[1] |

| 2-(4-Ethoxyphenyl)-4,5-dihydro-1H-imidazole | Leishmania mexicana | In vitro viability | >50 |

| 2-(4-Ethoxyphenyl)-4,5-dihydro-1H-imidazole | Trypanosoma cruzi | In vitro viability | 26.0 ± 2.5 |

Experimental Protocol: In Vitro Antiprotozoal Assay

This protocol is adapted from studies on related 2-(4-alkoxyphenyl)imidazoles.

Materials:

-

Leishmania mexicana (promastigote stage) or Trypanosoma cruzi (epimastigote stage) culture.

-

Appropriate culture medium (e.g., Schneider's Drosophila Medium for L. mexicana, Liver Infusion Tryptose (LIT) medium for T. cruzi).

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

This compound, dissolved in Dimethyl Sulfoxide (DMSO).

-

96-well microplates.

-

Incubator.

-

Microplate reader.

-

Resazurin sodium salt solution.

Procedure:

-

Parasite Culture: Culture L. mexicana promastigotes or T. cruzi epimastigotes in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin at the appropriate temperature (e.g., 26°C).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with the culture medium to obtain the desired test concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.

-

Assay Setup: Seed the 96-well plates with a suspension of parasites at a density of 1 x 10^6 parasites/mL in a final volume of 100 µL per well.

-

Compound Addition: Add 100 µL of the diluted compound solutions to the wells. Include wells with untreated parasites (negative control) and parasites treated with a known antiprotozoal drug (positive control).

-

Incubation: Incubate the plates for 72 hours at 26°C.

-

Viability Assessment (Resazurin Assay):

-

Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

-

Incubate for another 4-6 hours.

-

Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 570 nm excitation, 590 nm emission for fluorescence).

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Antiprotozoal Assay

Caption: Workflow for in vitro antiprotozoal activity screening.

Application Note 2: Anticancer Activity

Introduction: Imidazole derivatives are a well-established class of compounds with significant potential in cancer therapy. Structurally related compounds to this compound have demonstrated cytotoxic effects against various cancer cell lines. Therefore, this compound warrants investigation for its antiproliferative and cytotoxic properties.

Key Applications:

-

Screening for cytotoxic activity against a panel of human cancer cell lines (e.g., breast, prostate, lung).

-

Determination of the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) to quantify anticancer potency.

-

Evaluation of selectivity by comparing cytotoxicity in cancer cells versus normal cell lines.

Quantitative Data Summary for a Structurally Related Compound (1-(4-(4-(4-Ethoxyphenyl)-2-(ethylthio)-1H-imidazol-1-yl)phenyl)ethan-1-one):

| Cell Line | Cancer Type | Assay | EC50 (µM)[2] |

| MDA-MB-231 | Triple-negative breast cancer | MTT | >50 |

| PPC-1 | Prostate carcinoma | MTT | 27.4 ± 2.1 |

| U-87 | Glioblastoma | MTT | 35.1 ± 3.5 |

| HF | Human fibroblasts (normal) | MTT | >50 |

Experimental Protocol: In Vitro Anticancer Proliferation Assay (MTT Assay)

This is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, PPC-1, U-87).

-

Normal human cell line (e.g., human fibroblasts) for selectivity assessment.

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

This compound, dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

DMSO (for formazan solubilization).

-

96-well flat-bottom plates.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a DMSO stock.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls.

-

-

Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for another 3-4 hours until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the EC50/IC50 value by plotting the percentage of viability against the log of the compound concentration.

-

Experimental Workflow for MTT Assay

Caption: Workflow for in vitro anticancer MTT assay.

Application Note 3: Potential Mechanism of Action - Signaling Pathway Modulation

Introduction: Imidazole derivatives have been reported to exert their biological effects through various mechanisms, including the induction of oxidative stress and modulation of key inflammatory signaling pathways. Investigating these pathways can provide insights into the mechanism of action of this compound.

Potential Signaling Pathways to Investigate:

-

Oxidative Stress Pathway: Many anticancer and antiprotozoal drugs induce cell death by increasing the production of reactive oxygen species (ROS).

-

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival, and its inhibition is a common target for anti-inflammatory and anticancer drugs.

-

Macrophage Polarization: Some imidazole compounds can modulate the phenotype of macrophages, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) state, which is relevant for inflammatory diseases.

Signaling Pathway Diagrams:

Proposed Oxidative Stress-Induced Apoptosis Pathway

Caption: Putative ROS-mediated apoptotic pathway.

Proposed NF-κB Signaling Inhibition Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cells of interest (e.g., cancer cells or macrophages).

-

This compound.

-

DCFH-DA probe.

-

Phosphate Buffered Saline (PBS).

-

Black, clear-bottom 96-well plates.

-

Fluorescence microplate reader or flow cytometer.

-

Positive control (e.g., H2O2).

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired time. Include untreated and positive controls.

-

Probe Loading:

-

Remove the treatment medium and wash the cells with warm PBS.

-

Add 100 µL of 10 µM DCFH-DA in PBS to each well.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the fold increase in ROS production.

References

Application Notes: Antimicrobial Screening Assays for Imidazole Derivatives

Introduction Imidazole derivatives represent a significant class of heterocyclic compounds extensively studied for their broad-spectrum therapeutic activities. Their chemical structure, a five-membered ring with two nitrogen atoms, serves as a scaffold for developing agents with potential antibacterial and antifungal properties.[1][2] The rise of antimicrobial resistance necessitates robust and standardized screening methods to identify new, effective imidazole-based drugs.[3][4] These application notes provide an overview and detailed protocols for the primary assays used to evaluate the antimicrobial efficacy of novel imidazole derivatives.

The cornerstone of antimicrobial susceptibility testing involves determining the lowest concentration of a compound that can inhibit microbial growth, known as the Minimum Inhibitory Concentration (MIC).[5][6] For compounds that show inhibitory effects, it is also crucial to determine if they are bactericidal (kill the microbes) or bacteriostatic (inhibit growth without killing). This is achieved by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population.[5][7]

Preliminary screening can be efficiently conducted using qualitative methods like the Agar Disk Diffusion assay, which provides a visual indication of antimicrobial activity.[8][9] These primary assays are fundamental in the drug discovery pipeline, enabling researchers to quantify and compare the potency of newly synthesized imidazole derivatives.

Key Antimicrobial Screening Assays

-

Agar Disk Diffusion (Kirby-Bauer) Test: This is a widely used preliminary method to assess the susceptibility of bacteria to an antimicrobial agent.[8] A filter paper disk impregnated with the test compound is placed on an agar plate swabbed with a bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear around the disk where bacterial growth is prevented.[9][10] The size of this zone is proportional to the compound's efficacy and diffusion characteristics.

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): The MIC is the most basic and crucial laboratory measurement of an antimicrobial agent's activity against an organism.[6] This quantitative method is considered a gold standard for susceptibility testing.[11][12] It involves preparing a series of two-fold dilutions of the imidazole derivative in a liquid growth medium in a 96-well microtiter plate.[1][13] Each well is then inoculated with a standardized concentration of the target microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that prevents visible microbial growth.[13][14]

-

Minimum Bactericidal Concentration (MBC) Assay: This assay is a follow-up to the MIC test and is used to determine whether a compound is bactericidal or bacteriostatic. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7] To determine the MBC, an aliquot from each well of the MIC plate that shows no visible growth is subcultured onto an antibiotic-free agar medium.[7] After incubation, the number of surviving colonies is counted to determine the concentration at which killing occurred.

Experimental Protocols

Protocol 1: Agar Disk Diffusion Test

This protocol outlines the procedure for the Kirby-Bauer disk diffusion test to qualitatively assess the antimicrobial activity of imidazole derivatives.

Materials:

-

Synthesized imidazole derivatives

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to a 0.5 McFarland turbidity standard

-

Positive control antibiotic disks (e.g., Ciprofloxacin)

-

Negative control disk (solvent used to dissolve compounds, e.g., DMSO)

-

Incubator (35-37°C)

-

Forceps

-

Ruler or calipers

Procedure:

-

Prepare Inoculum: Adjust the turbidity of the bacterial culture in sterile broth to match the 0.5 McFarland standard.

-

Inoculate Agar Plate: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[8] Allow the plate to dry for 3-5 minutes.

-

Apply Disks: Dissolve the imidazole derivatives in a suitable solvent (e.g., 10% DMSO) to a known concentration.[1] Impregnate sterile filter paper disks with a standard volume of the compound solution.

-

Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.[9] Ensure disks are spaced at least 24 mm apart.[9]

-

Gently press each disk to ensure complete contact with the agar surface.[9]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[8]

-

Interpret Results: Measure the diameter of the zone of inhibition (including the disk) in millimeters for each compound.[10] A larger zone diameter indicates greater susceptibility of the microorganism to the compound.

Protocol 2: Broth Microdilution for MIC Determination

This protocol details the steps for determining the MIC of imidazole derivatives using the broth microdilution method in 96-well plates.[12]

Materials:

-

Synthesized imidazole derivatives

-

Sterile 96-well microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Bacterial cultures adjusted to a final concentration of 5 x 10^5 CFU/mL in broth

-

Positive control (broth + bacteria, no compound)

-

Negative/Sterility control (broth only)

-

Multi-channel pipette

-

Plate reader (optional, for measuring optical density)

-

Incubator (35-37°C)

Procedure:

-

Prepare Compound Stock Solution: Prepare a concentrated stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).[6]

-

Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilutions: Add 100 µL of the compound stock solution to the first column of wells. Mix well by pipetting up and down. This creates a 1:2 dilution.

-

Transfer 100 µL from the first column to the second, creating a serial two-fold dilution across the plate.[14] Discard the final 100 µL from the last column. This results in wells with decreasing concentrations of the compound.

-

Inoculation: Prepare the bacterial inoculum. Dilute the 0.5 McFarland standard culture so that when 10 µL is added to each well, the final concentration will be approximately 5 x 10^5 CFU/mL.

-

Inoculate all wells except the negative control wells with 10 µL of the standardized bacterial suspension.

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[12]

-

Interpret Results: The MIC is the lowest concentration of the imidazole derivative in which there is no visible growth (i.e., the well remains clear).[13] This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Protocol 3: Determination of MBC

This protocol describes how to determine the MBC from the results of the MIC test.

Materials:

-

MIC plate from Protocol 2

-

Sterile antibiotic-free agar plates (e.g., MHA)

-

Micropipette

-

Incubator (37°C)

Procedure:

-

Subculturing: Following MIC determination, select the wells that showed no visible growth.

-

From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a fresh MHA plate.[7] Also, plate an aliquot from the positive control well (growth control) to confirm the viability of the inoculum.

-

Incubation: Incubate the MHA plates at 37°C for 24 hours.[7]

-

Interpret Results: After incubation, count the number of colonies on each spot. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[5]

Data Presentation

The following tables summarize sample antimicrobial activity data for representative imidazole derivatives against various bacterial strains, as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives Against Gram-Positive Bacteria

| Compound | Staphylococcus aureus (µg/mL) | Methicillin-resistant S. aureus (MRSA) (µg/mL) |

| Imidazole Derivative HL1 | 625[2] | 1250[2] |

| Imidazole Derivative HL2 | 625[2] | 625[2] |

| Ciprofloxacin (Control) | 1.56[15] | - |

| Vancomycin (Control) | <0.02[1] | <0.02[1] |

Data is illustrative and sourced from published studies.

Table 2: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives Against Gram-Negative Bacteria

| Compound | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Klebsiella pneumoniae (µg/mL) |

| Imidazole Derivative 1 | 12.5[15] | 25[15] | - |

| Imidazole Derivative 5 | 6.25[15] | 12.5[15] | - |

| Imidazole Derivative HL1 | >5000[1] | >5000[1] | >5000[1] |

| Imidazole Derivative HL2 | >5000[1] | >5000[1] | >5000[1] |

| Ciprofloxacin (Control) | 0.78[15] | 1.56[15] | <0.02[1] |